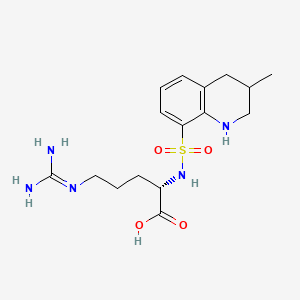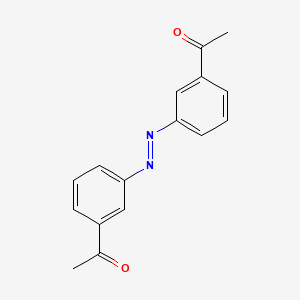
(S)-3-Hydroxyisobutyric acid potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Hydroxyisobutyric acid potassium salt is an organic compound with the molecular formula C4H7KO3 It is the potassium salt form of (S)-3-Hydroxyisobutyric acid, which is a chiral molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxyisobutyric acid potassium salt typically involves the neutralization of (S)-3-Hydroxyisobutyric acid with potassium hydroxide. The reaction can be represented as follows:
(S)-3-Hydroxyisobutyric acid+KOH→(S)-3-Hydroxyisobutyric acid potassium salt+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid potassium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more sophisticated techniques, such as crystallization and purification processes to ensure high purity and yield. The starting material, (S)-3-Hydroxyisobutyric acid, can be obtained through fermentation processes using specific microbial strains that produce the chiral acid in high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Hydroxyisobutyric acid potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxoisobutyric acid or 3-hydroxyisobutyric acid.
Reduction: Reduction of the carboxylate group can produce 3-hydroxy-2-methylpropanol.
Substitution: Substitution reactions can produce various derivatives, such as 3-chloro-2-methylpropanoic acid.
Applications De Recherche Scientifique
(S)-3-Hydroxyisobutyric acid potassium salt has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Medicine: It has potential therapeutic applications due to its role in metabolic processes.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (S)-3-Hydroxyisobutyric acid potassium salt involves its participation in metabolic pathways where it acts as an intermediate. It can be converted into other metabolites through enzymatic reactions. The molecular targets and pathways involved include enzymes such as 3-hydroxyisobutyrate dehydrogenase, which catalyzes the oxidation of (S)-3-Hydroxyisobutyric acid to 3-oxoisobutyric acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutyric acid: Similar in structure but lacks the chiral center.
2-Hydroxyisobutyric acid: Differs in the position of the hydroxyl group.
Lactic acid: Another hydroxy acid but with a different carbon skeleton.
Uniqueness
(S)-3-Hydroxyisobutyric acid potassium salt is unique due to its chiral nature and specific metabolic roles. Its potassium salt form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form.
Propriétés
Formule moléculaire |
C4H7KO3 |
|---|---|
Poids moléculaire |
142.19 g/mol |
Nom IUPAC |
potassium;(2S)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
Clé InChI |
GYLUDEIOSIWODS-DFWYDOINSA-M |
SMILES isomérique |
C[C@@H](CO)C(=O)[O-].[K+] |
SMILES canonique |
CC(CO)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)




![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)




![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
